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Compound of Interest

Compound Name: GSK2879552

Cat. No.: B1139488

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the efficacy of two prominent lysine-specific demethylase 1 (LSD1)
inhibitors, GSK2879552 and ORY-1001 (iadademstat). This analysis is supported by preclinical
and clinical data to inform research and development decisions.

Both GSK2879552 and ORY-1001 are irreversible inhibitors of LSD1, an enzyme
overexpressed in various cancers that plays a crucial role in oncogenesis by altering histone
methylation and regulating gene expression.[1][2][3] While both molecules target the same
enzyme, their preclinical efficacy and clinical development trajectories have diverged

significantly.

At a Glance: Key Differences in Efficacy and
Development
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Feature

GSK2879552

ORY-1001 (ladademstat)

Preclinical Potency

Potent activity in AML and
SCLC cell lines.[4]

Highly potent, with sub-
nanomolar activity in AML cell

lines.[1]

In Vivo Efficacy

Demonstrated tumor growth
inhibition in SCLC xenograft

models.[5]

Showed tumor growth
reduction in AML xenografts
and increased survival in a T-
ALL model.[6][7]

Clinical Development

Phase | trials in SCLC and
AML were terminated due to
an unfavorable risk-benefit

profile.[5]

Has shown a good safety
profile and clinical activity in a
Phase I/lla trial in AML.[1][8]
Currently in further clinical
investigation, including

combination therapies.[9]

Key Adverse Events

Thrombocytopenia and
encephalopathy were among
the treatment-related adverse

events.

Generally well-tolerated, with
expected myelosuppression in
the context of AML.[1]

Preclinical Efficacy: A Quantitative Comparison

In Vitro Anti-proliferative Activity

Both GSK2879552 and ORY-1001 have demonstrated potent anti-proliferative effects in
various cancer cell lines. However, available data suggests that ORY-1001 may exhibit greater

potency in certain contexts.
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Compound Cell Line(s) Cancer Type IC50 /| EC50 Reference(s)
20 AML cell lines  Acute Myeloid EC50: 137 + 30
GSK2879552 _ [4]
(average) Leukemia nM
) Acute Myeloid EC50: 2 - 240
AML cell lines ) [10]
Leukemia nM
Potent,
) Small Cell Lung .
SCLC cell lines predominantly [11]
Cancer ] o
cytostatic activity
] Acute Myeloid <1 nM (induces
ORY-1001 AML cell lines ) ) o [8]
Leukemia differentiation)
THP-1 (MLL- Acute Myeloid Induces ]
AF9) Leukemia differentiation
) Inhibits
Acute Myeloid ] ]
MV(4;11) proliferation and [6]

Leukemia

colony formation

In Vivo Tumor Growth Inhibition

In vivo studies in xenograft models have supported the anti-tumor activity of both compounds.

Tumor
Xenograft Cancer Growth Reference(s
Compound Dosage o
Model Type Inhibition )
(TGI)
Small Cell 1.5 mg/kg,
GSK2879552  NCI-H526 , 57% [5]
Lung Cancer p.o. daily
Small Cell 1.5 mg/kg,
NCI-H1417 _ 83% [5]
Lung Cancer p.o. daily
Rodent Acute Significantly
_ <0.020
ORY-1001 MV(4;11) Myeloid reduced [6]
] mg/kg, p.o.
xenografts Leukemia tumor growth
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Clinical Efficacy and Safety

The clinical development paths of GSK2879552 and ORY-1001 have been markedly different,
providing crucial insights into their therapeutic potential.

GSK2879552 Clinical Trials

Phase | clinical trials for GSK2879552 in both relapsed/refractory Small Cell Lung Cancer
(SCLC) (NCT02034123) and Acute Myeloid Leukemia (AML) (NCT02177812) were terminated.
The primary reasons cited were an unfavorable risk-benefit profile, including poor disease
control and a high rate of adverse events.[5]

ORY-1001 (ladademstat) Clinical Trials

ORY-1001 has demonstrated a more promising clinical trajectory. A first-in-human Phase I/lla
trial in patients with relapsed or refractory AML showed a good safety profile and signs of
clinical and biological activity as a single agent.[1][8]

Key findings from the ORY-1001 Phase I/lla monotherapy trial in R/R AML:
o Recommended Phase Il Dose: 140 pug/mz3/d.[1]

o Safety: Most adverse events were as expected in this patient population, including
myelosuppression.[1]

o Efficacy: Reductions in blood and bone marrow blast percentages were observed, along with
induction of blast cell differentiation, particularly in patients with MLL translocations. One
complete remission with incomplete count recovery was reported.[1]

Furthermore, the Phase lla ALICE trial, evaluating ORY-1001 in combination with azacitidine
for elderly, unfit AML patients, has shown encouraging results with a high objective response
rate.[9]

Mechanism of Action and Signaling Pathways

Both GSK2879552 and ORY-1001 function as irreversible inhibitors of LSD1, leading to an
increase in histone H3 lysine 4 dimethylation (H3K4me2) and subsequent changes in gene

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9932783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9428822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7768337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9428822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9428822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9428822/
https://www.oryzon.com/en/programs/iadademstat
https://www.benchchem.com/product/b1139488?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

expression.[12] However, their downstream effects and potential secondary mechanisms may
differ.

GSK2879552

Inhibition of LSD1 by GSK2879552 leads to alterations in the expression of neuroendocrine
marker genes in SCLC.[13] In AML, it has been shown to increase the cell surface expression
of myeloid differentiation markers CD11b and CD86.[4]

ORY-1001 (ladademstat)

ORY-1001 induces a monocyte/macrophage differentiation gene signature in AML cell lines.[8]
A key aspect of its mechanism is the disruption of the interaction between LSD1 and GFI-1
(Growth Factor Independence 1) in AML and INSM1 (Insulinoma-associated 1) in SCLC.[9]
This disruption is critical for the differentiation block in these cancers. In SCLC, the impairment
of the LSD1-INSM1 interaction leads to the restoration of NOTCH1 and HES1 expression and
a reduction in the oncogenic drivers ASCL1 and NEURODL1.[9]
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Figure 1: Simplified signaling pathways of GSK2879552 and ORY-1001.

Experimental Protocols
Cell Viability Assay (MTT Assay)
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This protocol is a standard method for assessing the cytotoxic and anti-proliferative effects of
compounds on cancer cell lines.

Materials:

e Cancer cell lines of interest

o Complete cell culture medium
o 96-well plates

e GSK2879552 and ORY-1001

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

¢ Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
e Microplate reader
Procedure:

e Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

e Treat the cells with a serial dilution of GSK2879552 or ORY-1001 for the desired incubation
period (e.g., 72 hours). Include vehicle-only controls.

o Following treatment, add 10 pL of MTT solution to each well and incubate for 3-4 hours at
37°C.

« If using a solubilizing agent that requires removal of the medium, carefully aspirate the
medium.

e Add 100 pL of the solubilization solution to each well to dissolve the formazan crystals.

e Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle-treated control cells and
determine the IC50 values.

Incubate for
72 hours

Seed cells in Treat with serial dilutions
96-well plate ™| of GSK2879552 or ORY-1001
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Figure 2: Workflow for a typical cell viability assay.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of LSD1 inhibitors
in a subcutaneous xenograft mouse model.

Materials:

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

Cancer cell line of interest

Matrigel (optional)

GSK2879552 or ORY-1001 formulated for oral administration

Calipers for tumor measurement
Procedure:

e Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 106 cells) in sterile PBS,
with or without Matrigel, into the flank of each mouse.

e Monitor the mice regularly for tumor formation.

e Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into
treatment and control groups.
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Administer GSK2879552, ORY-1001, or vehicle control to the respective groups via oral
gavage at the desired dose and schedule.

Measure tumor volume (e.g., using the formula: (Length x Width?) / 2) and body weight at
regular intervals (e.g., 2-3 times per week).

Continue treatment for the specified duration or until tumors in the control group reach a
predetermined endpoint.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
weight, histology, biomarker analysis).

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control
group.
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Figure 3: General workflow for an in vivo xenograft study.

Conclusion

While both GSK2879552 and ORY-1001 are potent irreversible inhibitors of LSD1, their
preclinical profiles and clinical development outcomes have diverged. ORY-1001 has
demonstrated a more favorable safety and efficacy profile in early clinical trials for AML,
supporting its continued development as a monotherapy and in combination regimens. In
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contrast, the clinical development of GSK2879552 was halted due to an unfavorable risk-
benefit assessment. These findings underscore the importance of subtle differences in
molecular interactions and downstream signaling, which can significantly impact the therapeutic
window of targeted agents. Further research into the specific molecular consequences of LSD1
inhibition by these and other compounds will be crucial for the successful clinical application of
this class of epigenetic drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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